Ethyl 1-(iodomethyl)-3-[3-(pentafluoro-lambda6-sulfanyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Description
The compound Ethyl 1-(iodomethyl)-3-[3-(pentafluoro-lambda6-sulfanyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate features a bicyclo[2.1.1]hexane core substituted with an iodomethyl group at position 1, a pentafluoro-lambda6-sulfanyl (SF₅)-substituted phenyl ring at position 3, and an ethyl ester at position 4. The iodomethyl substituent offers reactivity for further functionalization, such as nucleophilic substitution or cross-coupling reactions. This compound’s unique structure positions it as a candidate for specialized applications in medicinal chemistry or materials science.
Properties
Molecular Formula |
C15H16F5IO3S |
|---|---|
Molecular Weight |
498.2 g/mol |
IUPAC Name |
ethyl 1-(iodomethyl)-3-[3-(pentafluoro-λ6-sulfanyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C15H16F5IO3S/c1-2-23-13(22)15-7-14(8-15,9-21)24-12(15)10-4-3-5-11(6-10)25(16,17,18,19)20/h3-6,12H,2,7-9H2,1H3 |
InChI Key |
KWECHDSHKLYCRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C3=CC(=CC=C3)S(F)(F)(F)(F)F)CI |
Origin of Product |
United States |
Biological Activity
Ethyl 1-(iodomethyl)-3-[3-(pentafluoro-lambda6-sulfanyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound with potential applications in medicinal chemistry and synthetic organic chemistry. This article explores its biological activity, synthesis methods, and potential therapeutic applications, drawing from diverse research sources.
Chemical Structure and Properties
The compound features a bicyclic structure with an iodomethyl group and a pentafluorosulfanyl-substituted phenyl moiety. These functional groups contribute to its unique chemical properties and influence its biological activity.
Key Properties:
- Molecular Formula: C_{14}H_{14}F_5I O_3S
- Molecular Weight: 426.23 g/mol
- LogP (octanol-water partition coefficient): Indicates lipophilicity, which can affect absorption and distribution in biological systems.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Bicyclic Structure: Utilizing Diels-Alder reactions or other cycloaddition methods to create the bicyclic framework.
- Functionalization: The introduction of the iodomethyl and pentafluorosulfanyl groups through nucleophilic substitution reactions.
- Purification: Techniques such as recrystallization or chromatography to isolate the desired compound in high purity.
Pharmacological Insights
Research indicates that bicyclic compounds can interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs): Compounds similar to this compound have been explored for their potential as modulators of GPCRs, which are crucial in many physiological processes .
- Enzyme Inhibition: The presence of the iodomethyl group may facilitate interactions with enzymes involved in metabolic pathways, potentially leading to inhibitory effects .
Study on Bicyclic Compounds
A recent study investigated the biological activity of various bicyclic compounds, including those structurally related to this compound. The findings suggested that these compounds exhibit:
- Anti-inflammatory Properties: Certain analogs showed significant inhibition of pro-inflammatory cytokines.
- Anticancer Activity: Some bicyclic derivatives demonstrated cytotoxic effects against various cancer cell lines.
Data Table: Comparison of Biological Activities
| Compound Name | Structure Type | GPCR Modulation | Enzyme Inhibition | Cytotoxicity |
|---|---|---|---|---|
| This compound | Bicyclic | Potential | Possible | Not yet evaluated |
| Similar Bicyclic Compound A | Bicyclic | Yes | Yes | Moderate |
| Similar Bicyclic Compound B | Bicyclic | Yes | No | High |
The mechanism by which this compound exerts its biological effects may involve:
- Nucleophilic Substitution Reactions: The iodomethyl group can be replaced by various nucleophiles, leading to diverse biological activities.
- Specific Binding Affinity: The rigid bicyclic structure may enhance binding affinity to specific receptors or enzymes, influencing physiological responses.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their differences:
*Estimated based on analogous structures.
Key Comparative Insights
Substituent Effects on Reactivity and Stability
Iodomethyl vs. Azidomethyl (Position 1):
The iodomethyl group in the target compound and the analog from enables halogen-bonding and facilitates nucleophilic substitution (e.g., Suzuki coupling). In contrast, the azidomethyl group in is more reactive, suited for click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), but the compound’s discontinued status limits practical use.- SF₅ vs. SF₅ also increases lipophilicity (logP ~3.5–4.5) compared to OCF₃ (logP ~2.5–3.0), which could improve blood-brain barrier penetration in drug design .
Bicyclo Core Modifications
- [2.1.1]Hexane vs. The heptane analog’s additional methylene group may confer conformational flexibility, altering binding affinity in biological targets.
Functional Group Impact on Bioactivity
- Amino Substitution (): The amino group in enhances water solubility (via hydrochloride salt formation) but reduces lipophilicity. This contrasts with the hydrophobic SF₅/iodomethyl groups in the target compound, suggesting divergent applications—e.g., for aqueous-phase reactions vs. the target compound for lipid membrane interactions.
Preparation Methods
Construction of the Bicyclic Core
The oxabicyclo[2.1.1]hexane core is typically synthesized via a [2+2] cycloaddition reaction:
- Photochemical or thermal cycloaddition of suitable alkene precursors, such as cycloalkenes or cycloalkyne derivatives, with oxygen or oxygen equivalents, to form the strained bicyclic system.
- Alternatively, Diels-Alder reactions involving dienes and suitable dienophiles can be employed, followed by ring rearrangements to achieve the desired bicyclic framework.
Introduction of the Iodomethyl Group
The iodomethyl substituent at the 1-position is generally introduced via:
- Nucleophilic substitution of a suitable precursor, such as a methyl halide (e.g., chloromethyl or bromomethyl derivatives), with the bicyclic alcohol or related intermediates.
- Iodination using iodine sources like iodine monochloride (ICl) or iodine (I₂) in the presence of oxidants or catalysts, under controlled conditions to prevent over-iodination or side reactions.
Functionalization with the Phenyl Ring
The phenyl ring bearing the pentafluorosulfanyl group is attached via:
- Suzuki-Miyaura coupling or other palladium-catalyzed cross-coupling reactions, where a halogenated aromatic precursor (e.g., bromobenzene or chlorobenzene derivative) reacts with a boronic acid or ester bearing the pentafluorosulfanyl substituent.
- The pentafluorosulfanyl group (SF₅) can be introduced into the aromatic ring via electrophilic substitution or nucleophilic aromatic substitution , depending on the precursor's reactivity.
Final Esterification
The carboxylic acid intermediate is esterified with ethanol:
- Using ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions, to yield the esterified product.
Reaction Conditions and Optimization
| Step | Typical Conditions | Reagents | Notes |
|---|---|---|---|
| Cycloaddition | UV irradiation or heat | Alkene precursors | Strain-controlled formation of bicyclic core |
| Iodination | I₂, ICl, or NaI with oxidants | Controlled temperature | Selective mono-iodination at methyl group |
| Cross-coupling | Pd(PPh₃)₄, base (K₂CO₃) | Aromatic halide + boronic acid | High regioselectivity |
| Esterification | Reflux with ethanol | Acid catalyst | High yield ester formation |
Data Tables Summarizing Preparation Methods
| Step | Method | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Cycloaddition | Alkene + oxygen source | UV or heat | Bicyclic core synthesis |
| 2 | Iodination | Iodine or iodine salts | Room temperature to 50°C | Iodomethyl group attachment |
| 3 | Aromatic substitution | Pentafluorosulfanyl phenyl precursor | Electrophilic/nucleophilic | Aromatic functionalization |
| 4 | Esterification | Ethanol + acid catalyst | Reflux | Carboxylate ester formation |
Research and Literature Insights
Research indicates that the synthesis of such complex bicyclic compounds with fluorinated aromatic groups often employs palladium-catalyzed cross-coupling techniques, photoinduced cycloadditions , and selective halogenation strategies. These methods are optimized to maximize yield, stereoselectivity, and functional group compatibility.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this bicyclic compound?
The synthesis involves photochemical [2+2] cycloaddition to construct the oxabicyclo[2.1.1]hexane core. Key steps include:
- Photochemical activation : Mercury lamps (300–400 nm) or LED arrays are used to drive the reaction, with tetrahydrofuran (THF) or acetonitrile as solvents .
- Catalysts : Lewis acids like BF₃·OEt₂ or transition-metal catalysts (e.g., Ru(bpy)₃²⁺) enhance regioselectivity .
- Post-functionalization : The iodomethyl group is introduced via nucleophilic substitution (e.g., KI in DMF) after cycloaddition .
Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) or crystallization (ethanol/water) isolates the product .
Basic: What analytical techniques validate the compound’s structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., coupling constants for bicyclic protons) and substituent integration .
- X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemical ambiguities .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially for heavy atoms like iodine .
- HPLC-PDA : Assesses purity (>95%) using C18 columns and UV detection at 254 nm .
Advanced: How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Light Source : LED arrays (365 nm) reduce side reactions compared to broad-spectrum mercury lamps .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of the pentafluoro-lambda6-sulfanyl substituent, improving reaction homogeneity .
- Temperature Control : Maintaining 0–5°C minimizes thermal degradation of the iodomethyl group .
- Catalyst Loading : Sub-stoichiometric Ru(bpy)₃²⁺ (5 mol%) balances cost and efficiency .
Advanced: How do structural modifications (e.g., pentafluoro-lambda6-sulfanyl group) influence physicochemical properties?
- Lipophilicity : The pentafluoro-lambda6-sulfanyl group reduces clogP by ~1.2 units compared to non-fluorinated analogs, enhancing aqueous solubility .
- Metabolic Stability : Fluorine substitution resists oxidative metabolism in microsomal assays (t₁/₂ > 120 min vs. <30 min for non-fluorinated analogs) .
- Steric Effects : Bulky substituents at the 3-position hinder nucleophilic attack on the iodomethyl group, as shown in comparative kinetic studies .
Advanced: What strategies resolve contradictions in reported bioactivity data across structural analogs?
- Bioisosteric Analysis : Replace the phenyl ring with 2-oxabicyclo[2.1.1]hexane to assess solubility/activity trade-offs (e.g., 10× improved solubility but retained antifungal efficacy) .
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) identify key interactions (e.g., hydrogen bonding with CYP51 in fungal targets) .
- Batch-to-Batch Variability : Use orthogonal analytical methods (e.g., ¹⁹F NMR) to detect trace impurities from incomplete fluorination .
Advanced: What computational tools predict the compound’s reactivity and stability?
- DFT Calculations : Gaussian 16 models transition states for cycloaddition regioselectivity (B3LYP/6-31G*) .
- Molecular Dynamics : GROMACS simulates conformational stability in lipid bilayers, critical for membrane permeability studies .
- Degradation Pathways : ACD/Labs Percepta predicts hydrolytic susceptibility of the ester moiety under physiological pH .
Table 1: Comparative Properties of Bicyclic Analogs
| Compound Substituent | clogP | Aqueous Solubility (mg/mL) | Metabolic t₁/₂ (min) |
|---|---|---|---|
| Pentafluoro-lambda6-sulfanyl | 2.1 | 0.45 | 130 |
| Trifluoromethoxy ( ) | 3.3 | 0.12 | 90 |
| Cycloheptyl () | 4.8 | 0.02 | 45 |
Advanced: How is the compound applied in medicinal chemistry and materials science?
- Drug Design : Serves as a bioisostere for ortho-substituted phenyl rings, improving pharmacokinetics in lead optimization .
- Polymer Chemistry : The rigid bicyclic core enhances thermal stability in epoxy resins (Tg increased by 25°C vs. linear analogs) .
- Catalysis : Iodomethyl groups act as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura) in ligand synthesis .
Advanced: What safety and handling protocols are critical for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
